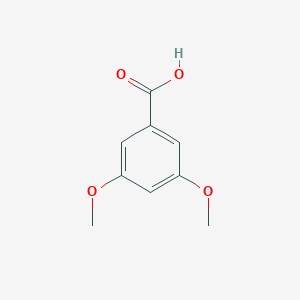

3,5-Dimethoxybenzoic Acid

説明

This compound has been reported in Calophyllum polyanthum and Melia azedarach with data available.

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZKOJSYQZABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061550 | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1132-21-4 | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38MY78ECKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzoic acid (CAS number 1132-21-4), a naturally occurring phenolic compound, is a versatile building block in organic synthesis and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological functions, including its antifungal, anti-inflammatory, and potential anticancer activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 5, and a carboxylic acid group at position 1. This unique arrangement of functional groups imparts specific chemical and physical characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H10O4 | [2][3] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| Appearance | White to off-white or beige crystalline powder | [1][4] |

| Melting Point | 178-180 °C | [1][5] |

| Boiling Point | 340.65 °C (estimated) | [6] |

| Density | ~1.214 g/cm³ | [1] |

| logP (o/w) | 2.190 | [6] |

| pKa | Not explicitly found | |

| Solubility | Sparingly soluble in water. Soluble in ethanol, aqueous acetic acid. | [6][7] |

| Storage Temperature | 10°C - 25°C, protect from light | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |

| ¹³C NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |

| Infrared (IR) | Spectra available. Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C stretching. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ at m/z 182. | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the methylation of 3,5-dihydroxybenzoic acid. The following is a representative experimental protocol.

Reaction: Methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.

Materials:

-

3,5-dihydroxybenzoic acid

-

Acetone

-

Potassium carbonate

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in acetone in a reaction flask.

-

Add potassium carbonate to the solution at room temperature.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to 55°C and reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove acetone.

-

Add water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 6 with concentrated hydrochloric acid, which will precipitate the this compound as a white solid.

-

Filter the solid, wash with water, and dry to obtain the final product.[11]

Synthesis workflow for this compound.

Purification of this compound

Purification is critical to obtain high-purity this compound, often required for pharmaceutical applications.[1] A common method is recrystallization.

Solvents: Water, Ethanol, or aqueous Acetic Acid.[7]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven.[7]

A patent also describes a purification method involving the formation of a salt.

Alkali-Acid Purification Protocol:

-

Add the crude 3,5-dimethylbenzoic acid to water and add an alkali (e.g., sodium hydroxide, potassium carbonate) to form the corresponding salt.[12]

-

Heat the solution to 80-105°C to dissolve the salt and filter while hot to remove insoluble impurities.[12]

-

Cool the filtrate to -5°C to crystallize the salt.[12]

-

Isolate the salt by solid-liquid separation.[12]

-

Dissolve the salt in hot water and precipitate the purified 3,5-dimethylbenzoic acid by adding an acid (e.g., hydrochloric acid, sulfuric acid).[12]

-

Collect the purified product by filtration and dry.[12]

References

- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jmatonline.com [jmatonline.com]

- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethoxybenzoic Acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the compound's key characteristics, supported by experimental protocols and spectral data analysis. Furthermore, it explores its known chemical reactivity and biological activities, presenting this information through structured data and visual diagrams to facilitate understanding and application in a research and development context.

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring with two methoxy groups and a carboxylic acid functionality, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] This guide aims to provide an in-depth technical summary of its core physical and chemical properties, detailed experimental methodologies for their determination, and an exploration of its known chemical and biological activities.

Physical Properties

The physical properties of this compound are critical for its handling, formulation, and application in various experimental and industrial settings. A summary of its key physical data is presented in the tables below.

General and Molecular Properties

| Property | Value | Reference |

| CAS Number | 1132-21-4 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| IUPAC Name | This compound | [1] |

Thermodynamic and Solubility Properties

| Property | Value | Reference |

| Melting Point | 182-185 °C | [4] |

| Boiling Point | 275.56 °C (rough estimate) | [5] |

| pKa | 3.96 | [5] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid and the two methoxy groups on the aromatic ring.

The carboxylic acid group allows for typical reactions such as esterification , amidation , and reduction to the corresponding alcohol. The presence of the electron-donating methoxy groups activates the aromatic ring, though their meta-positioning to each other and the carboxylic acid group influences the regioselectivity of electrophilic aromatic substitution reactions.

Known chemical transformations involving this compound include its use as a reactant in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin and Biotin dimedone. It can also act as a ligand in the formation of lanthanide complexes.

Spectral Data Analysis

Spectroscopic data is fundamental for the structural confirmation of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons at positions 2, 4, and 6 would likely appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts influenced by the methoxy and carboxylic acid groups. The six protons of the two equivalent methoxy groups would present as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals would include those for the carboxyl carbon, the aromatic carbons attached to the methoxy groups, the other aromatic carbons, and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical of its functional groups. A broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹. C-O stretching vibrations for the methoxy and carboxylic acid groups would be observed in the 1320-1210 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.[6]

UV-Vis Spectroscopy

The UV-Vis spectrum in an acidic mobile phase would show absorption maxima characteristic of the substituted benzene chromophore. For comparison, the related 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm.[7]

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key physical properties and a common synthetic route.

Synthesis of this compound

A common laboratory synthesis involves the methylation of 3,5-dihydroxybenzoic acid.

-

Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate, dimethyl sulfate, 30% sodium hydroxide solution, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution at room temperature.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to 55 °C and allow it to reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Add water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture at 75 °C for 4 hours to ensure complete hydrolysis of any ester intermediates.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6, which will precipitate the product.

-

Filter the white solid, wash with water, and dry to obtain this compound.

-

References

- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

Antifungal Activity of 3,5-Dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compound that has demonstrated notable antifungal properties. Isolated from the leaves of Melia azedarach, this compound has been evaluated for its efficacy against phytopathogenic fungi.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on current research.

Data Presentation: Antifungal Efficacy

The primary research on the antifungal activity of this compound has focused on the chickpea blight pathogen, Ascochyta rabiei. The minimum inhibitory concentration (MIC) was determined over a 72-hour period, showing a time-dependent increase in the concentration required to inhibit fungal growth.

| Fungal Species | Time (hours) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Ascochyta rabiei | 24 | 0.125[1][2][3] |

| 48 | 1.0 | |

| 72 | 1.0 |

Experimental Protocols

The following is a detailed methodology for the determination of the antifungal activity of this compound, based on the protocols described in the foundational research by Jabeen et al. (2011).[1][2][3]

In Vitro Antifungal Bioassay: Serial Dilution Method

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 4 mg/mL.

-

Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate medium (e.g., Potato Dextrose Agar for Ascochyta rabiei) until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water and adjusted to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in a liquid growth medium (e.g., Malt Extract Broth) in 96-well microtiter plates. The final concentrations should range from 4 mg/mL down to 0.0039 mg/mL.[1][2][3]

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

-

Controls:

-

Positive Control: A commercial fungicide (e.g., Mancozeb) is used as a positive control and is serially diluted in the same manner as the test compound.[1][2]

-

Negative Control: Wells containing only the growth medium and the fungal inoculum are included as a negative control.

-

Solvent Control: Wells containing the growth medium, the fungal inoculum, and the highest concentration of the solvent used to dissolve the test compound are included to ensure the solvent has no inhibitory effect on fungal growth.

-

-

Incubation: The inoculated microtiter plates are incubated at a suitable temperature for the target fungus (e.g., 25°C for Ascochyta rabiei) for a period of 24, 48, and 72 hours.[1][2][3]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

References

- 1. Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 111.68.103.26 [111.68.103.26]

- 4. sciencescholar.us [sciencescholar.us]

- 5. researchgate.net [researchgate.net]

Thermochemical Properties and Stability of 3,5-Dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3,5-Dimethoxybenzoic Acid (DMBA). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of the energetic and stability characteristics of this compound is crucial.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. These values are essential for understanding the energy landscape of the molecule and for performing accurate thermodynamic calculations in reaction and process design.

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Solid Enthalpy of Combustion | ΔcH°solid | -4246.70 ± 0.90 | kJ/mol | [1] |

| Solid Phase Enthalpy of Formation | ΔfH°solid | -724.00 ± 1.50 | kJ/mol | [1][2] |

| Enthalpy of Fusion | ΔfusH° | 20.39 | kJ/mol | [2] |

| Enthalpy of Sublimation | ΔsubH° | 127.1 ± 0.6 | kJ/mol | [3] |

| Ideal Gas Heat Capacity | Cp,gas | (Calculated) | J/mol·K | [2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -357.69 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -544.75 | kJ/mol | [2] |

Physical Properties and Stability

Beyond its thermochemical characteristics, the physical properties and stability of this compound are critical for its handling, storage, and application.

| Physical Property | Value | Units | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] | |

| Molecular Weight | 182.17 | g/mol | [2] |

| Melting Point | 178-180 | °C | [4][5] |

| Appearance | White to off-white crystalline powder | [4] | |

| Density | ~1.214 | g/cm³ | [4] |

Stability:

This compound is stable under normal temperatures and pressures.[4] For optimal preservation, it should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances.[4] While specific thermal decomposition data is not extensively available, thermogravimetric analysis (TGA) would be the standard method to determine its decomposition profile.

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the generalized experimental methodologies for the key parameters.

Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature rise.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard reference material with a known heat of combustion, such as benzoic acid.

-

Calculation: The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid from residual nitrogen and the heat of combustion of the fuse wire.

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely dimensioned orifice.

-

Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (slope = -ΔsubH°/R, where R is the ideal gas constant).

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a common method for determining the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Heating Cycle: The sample and reference are heated at a constant rate. The DSC instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample. The area under this peak is integrated to determine the heat of fusion.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the key thermochemical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3,5-Dimethoxybenzoic Acid to synthesize its corresponding esters, which are valuable intermediates in pharmaceutical and chemical research. Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. This method is efficient and utilizes readily available reagents.

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) to the stirred solution.[1][2]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 45 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

-

Work-up: After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

Data Presentation: Fischer-Speier Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 45 min | Reflux | Not specified | [2] |

| Benzoic Acid | Methanol | H₂SO₄ | Not specified | 65°C | 90% | [1] |

| Hydroxy Acid | Ethanol | H₂SO₄ | 2 hours | Reflux | 95% | [1] |

| Aromatic Acid | Acetonitrile | H₂SO₄ | 4 hours | Reflux | Not specified | [3] |

| 3,5-Dihydroxybenzoic Acid | Methanol | Not specified | Overnight | 55°C | Not specified | [4] |

Method 2: Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This method is particularly suitable for substrates that are sensitive to harsh acidic conditions.[5][6]

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Reagent Addition: Cool the solution in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[5]

-

Work-up: Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.

-

Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash the solution with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the pure ester.

Data Presentation: Steglich Esterification Conditions

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| General | General | DCC | DMAP | Polar aprotic | Room Temp | Not specified | [5] |

| Cinnamic Acid Derivatives | Cinnamyl Alcohol | DCC | DMAP | Not specified | Not specified | up to 98% | [7] |

| General | General | DCC/DIC/EDC | DMAP (optional) | Suitable | Not specified | Not specified | [8] |

Alternative Method: Esterification using Dimethyl Sulfate

An alternative method involves the use of dimethyl sulfate as an alkylating agent in the presence of a base.

Experimental Protocol

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or DMF.[4][9][10]

-

Base and Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of dimethyl sulfate (1.1-1.25 equivalents).[9][10]

-

Reaction: Heat the reaction mixture, for instance to 55-80°C, and stir for several hours (e.g., overnight) until the reaction is complete as monitored by TLC.[4][10]

-

Work-up: Cool the reaction mixture and pour it into ice water.[10]

-

Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation: Dimethyl Sulfate Esterification Conditions

| Carboxylic Acid | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| 3,5-Dihydroxybenzoic Acid | Dimethyl Sulfate | K₂CO₃ | Acetone | 55°C | Overnight | 98% | [4] |

| o- and p-Orsellinic Acids | Dimethyl Sulfate | NaHCO₃ | Acetone | Reflux | 10 hours | 80% | [9] |

| General SM | Dimethyl Sulfate | K₂CO₃ | DMF | 80°C | 1 hour | 86% | [10] |

Experimental Workflow Diagram

Caption: General workflow for the esterification of this compound.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. researchtrend.net [researchtrend.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Acid to Ester - Dimethyl Sulfate (Me2SO4) [commonorganicchemistry.com]

Application Notes and Protocols: 3,5-Dimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dimethoxybenzoic Acid (3,5-DMBA) as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Detailed protocols for the synthesis of Pterostilbene and Trimetazidine are presented, along with insights into the signaling pathways they modulate.

Introduction

This compound is a readily available and versatile building block in medicinal chemistry. Its substituted benzene ring serves as a scaffold for the synthesis of a variety of biologically active molecules. The presence of two methoxy groups and a carboxylic acid moiety allows for a range of chemical transformations, making it an ideal starting material for complex pharmaceutical ingredients. This document focuses on its application in the synthesis of Pterostilbene, a natural compound with potent antioxidant and anti-inflammatory properties, and Trimetazidine, an anti-anginal agent.

Synthetic Applications of this compound

This compound can be chemically modified through several key reactions to yield precursors for pharmaceutical synthesis. The general workflow involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a more reactive species like a benzyl halide, which can then be used in coupling reactions.

Application 1: Synthesis of Pterostilbene

Pterostilbene, a natural analog of resveratrol, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The following protocol outlines a laboratory-scale synthesis of Pterostilbene starting from this compound.

Experimental Protocol: Pterostilbene Synthesis

Step 1: Reduction of this compound to 3,5-Dimethoxybenzyl Alcohol

-

Apparatus: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Procedure: a. Suspend lithium aluminum hydride (LiAlH₄) (4.0 g, 105 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve this compound (15.0 g, 82.3 mmol) in 100 mL of anhydrous THF. c. Add the this compound solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. e. Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and finally 12 mL of water. f. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. g. Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield 3,5-Dimethoxybenzyl Alcohol as a white solid.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane.

Step 2: Synthesis of 3,5-Dimethoxybenzyl Chloride

-

Apparatus: A 250 mL round-bottom flask with a magnetic stirrer.

-

Procedure: a. Dissolve 3,5-Dimethoxybenzyl Alcohol (10.0 g, 59.4 mmol) in 100 mL of diethyl ether. b. Add pyridine (0.5 mL) to the solution. c. Cool the mixture to 0 °C in an ice bath and add thionyl chloride (SOCl₂) (6.5 mL, 89.1 mmol) dropwise over 20 minutes. d. Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. e. Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 75 mL). f. Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate. g. Evaporate the solvent to obtain 3,5-Dimethoxybenzyl Chloride as an off-white solid.[1]

Step 3: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate

-

Apparatus: A 100 mL round-bottom flask with a reflux condenser and magnetic stirrer.

-

Procedure: a. Combine 3,5-Dimethoxybenzyl Chloride (8.0 g, 42.8 mmol) and triethyl phosphite (8.5 mL, 49.2 mmol). b. Heat the mixture at reflux (approximately 155-160 °C) for 4 hours. c. Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation. The product, Diethyl (3,5-dimethoxybenzyl)phosphonate, is obtained as a viscous oil.

Step 4: Wittig-Horner Reaction to form Pterostilbene

-

Apparatus: A 250 mL three-necked flask under a nitrogen atmosphere with a magnetic stirrer.

-

Procedure: a. Dissolve Diethyl (3,5-dimethoxybenzyl)phosphonate (10.0 g, 34.7 mmol) in 100 mL of anhydrous dimethylformamide (DMF). b. Add sodium methoxide (2.8 g, 51.8 mmol) to the solution and stir for 30 minutes at room temperature. c. Add a solution of 4-hydroxybenzaldehyde (4.2 g, 34.4 mmol) in 20 mL of DMF dropwise. d. Heat the reaction mixture to 80 °C and stir for 6 hours. e. Cool the mixture, pour it into 500 mL of ice water, and acidify with dilute HCl to pH 5-6. f. Extract the product with ethyl acetate (3 x 100 mL). g. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. h. Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Pterostilbene.

Quantitative Data: Pterostilbene Synthesis

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 3,5-Dimethoxybenzyl Alcohol | This compound | ~95 | >98 (after recrystallization) |

| 2 | 3,5-Dimethoxybenzyl Chloride | 3,5-Dimethoxybenzyl Alcohol | ~97[1] | >97 |

| 3 | Diethyl (3,5-dimethoxybenzyl)phosphonate | 3,5-Dimethoxybenzyl Chloride | ~90 | >95 |

| 4 | Pterostilbene | Diethyl (3,5-dimethoxybenzyl)phosphonate | 70-80 | >99 (after chromatography) |

Signaling Pathways Modulated by Pterostilbene

Pterostilbene has been shown to modulate multiple signaling pathways involved in inflammation, cancer, and metabolic diseases.

References

Application Notes and Protocols for 3,5-Dimethoxybenzoic Acid in Agrochemical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,5-Dimethoxybenzoic Acid (3,5-DMBA) and its derivatives in agrochemical formulations. While direct commercial application data for 3,5-DMBA is limited in publicly available literature, this document synthesizes information on its known biological activities and the applications of structurally related benzoic acid derivatives to provide a framework for research and development.

Potential Applications in Agrochemicals

This compound, a naturally occurring plant metabolite, has demonstrated potential in several areas of agrochemical formulation, primarily as a plant growth regulator, a fungicide, and a synthetic building block for herbicides.[1]

-

Plant Growth Regulation: Benzoic acid and its derivatives are known to influence plant growth and development.[2][3] Recent studies on synthetic benzoic acid derivatives have shown potent plant growth regulating activities, such as chemical pruning, by affecting hormone balances and key metabolic pathways.[4][5] While specific data for 3,5-DMBA is not available, its structural similarity to active compounds suggests it may exhibit similar properties.

-

Fungicidal Activity: 3,5-DMBA has been isolated from plants exhibiting antifungal properties.[6] Furthermore, studies on benzoic acid and its hydroxylated derivatives have shown their effectiveness in suppressing fungal diseases in plants by inducing the plant's natural defense mechanisms, such as the salicylic acid pathway.[7]

-

Herbicide Synthesis: Benzoic acid derivatives are a well-established class of herbicides. For example, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide.[8] Patents and chemical literature indicate that various substituted benzoic acids are used as intermediates in the synthesis of more complex and potent herbicidal molecules.[9] Given its structure, 3,5-DMBA can be considered a potential precursor or building block for novel herbicides.

-

Herbicide Safeners and Synergists: While no direct evidence links 3,5-DMBA as a herbicide safener or synergist, the general class of benzoic acid derivatives has been explored for these properties. Herbicide safeners protect crops from herbicide injury, while synergists enhance the efficacy of herbicides.[10][11][12] Further research is warranted to explore the potential of 3,5-DMBA in these roles.

Quantitative Data

Table 1: Plant Growth Regulating Activity of 4-(2-phenylethynyl)-benzoic acid (PEBA) on Tomato [4]

| Concentration (µM) | Effect on Seed Germination | Effect on Lateral Branching |

| 0.5 | Arrested | - |

| 10 - 100 | - | Suppressed |

| 25 (Foliar Spray) | - | Repressed emergence and elongation of lateral buds |

Table 2: Antifungal Activity of Benzoic Acid and its Derivatives against Alternaria solani (Early Blight in Tomato) [7]

| Compound | Concentration (ppm) | Mycelial Growth Inhibition (%) |

| Benzoic Acid | 100 | High (similar to difenoconazole) |

| ρ-hydroxybenzoic acid | 100 | Moderate |

| Protocatechuic acid | 100 | Moderate |

Experimental Protocols

The following are generalized protocols that can be adapted for evaluating the agrochemical potential of this compound.

This protocol is adapted from studies on other benzoic acid derivatives and can be used to assess the potential of 3,5-DMBA to regulate plant growth.[4][5]

Objective: To determine the effect of 3,5-DMBA on seed germination and vegetative growth.

Materials:

-

This compound (analytical grade)

-

Test plant seeds (e.g., tomato, Arabidopsis)

-

Petri dishes with filter paper or agar-based growth medium

-

Pots with sterile soil mix

-

Growth chamber with controlled light and temperature

-

Solvent for 3,5-DMBA (e.g., DMSO, ethanol)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3,5-DMBA in a suitable solvent.

-

Seed Germination Assay:

-

Prepare a series of dilutions of the 3,5-DMBA stock solution.

-

Moisten filter paper in Petri dishes with the different concentrations of 3,5-DMBA solution. A control with only the solvent should be included.

-

Place a known number of seeds in each Petri dish.

-

Incubate in a growth chamber under optimal conditions.

-

Record germination percentage daily.

-

-

Vegetative Growth Assay (Foliar Application):

-

Grow test plants in pots to a desired stage (e.g., 2-4 leaf stage).

-

Prepare spray solutions of 3,5-DMBA at various concentrations with a surfactant.

-

Spray the plants until runoff. A control group should be sprayed with the solvent and surfactant only.

-

Observe plants for growth abnormalities, such as changes in height, branching, and leaf morphology, over several weeks.

-

At the end of the experiment, measure plant height, fresh and dry weight, and other relevant parameters.

-

This protocol provides a general method for screening the phytotoxicity of 3,5-DMBA.

Objective: To assess the herbicidal efficacy of 3,5-DMBA on target weed species.

Materials:

-

This compound

-

Target weed seeds (e.g., crabgrass, pigweed) and crop seeds (e.g., corn, soybean)

-

Pots with sterile soil mix

-

Greenhouse or growth chamber

-

Spraying equipment

Procedure:

-

Pre-emergence Assay:

-

Sow weed and crop seeds in separate pots.

-

Apply 3,5-DMBA solution at different rates to the soil surface.

-

Water the pots and place them in a greenhouse.

-

Assess seedling emergence and injury symptoms over 2-3 weeks.

-

-

Post-emergence Assay:

-

Grow weed and crop plants to the 2-4 leaf stage.

-

Apply 3,5-DMBA solution as a foliar spray at different rates.

-

Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.

-

Record visual injury ratings and measure plant biomass.

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for 3,5-DMBA in an agrochemical context are not yet elucidated, insights can be drawn from related compounds.

-

Auxin-like Activity: Substituted benzoic acids can exhibit auxin-like activity, affecting plant growth by influencing polar auxin transport.[13] Auxins are critical plant hormones that regulate cell division, elongation, and differentiation. The core auxin signaling pathway involves the TIR1/AFB receptor proteins, which, upon auxin binding, target Aux/IAA transcriptional repressors for degradation, leading to the expression of auxin-responsive genes.[14] It is plausible that 3,5-DMBA could interact with components of this pathway.

-

Induction of Plant Defense: Benzoic acid can induce the salicylic acid (SA) signaling pathway, a key component of systemic acquired resistance (SAR) in plants.[7] This pathway leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.

Formulation Considerations

For practical application in agriculture, 3,5-DMBA would need to be formulated to ensure stability, bioavailability, and ease of application.[15]

Disclaimer: The information provided in these application notes is for research and development purposes only. The application of this compound in agrochemical formulations may be subject to regulatory approval. It is essential to conduct thorough safety and efficacy studies before any commercial use.

References

- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid may act as the functional group in salicylic acid and derivatives in the induction of multiple stress tolerance in plants | Semantic Scholar [semanticscholar.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery [mdpi.com]

- 8. WO2021198458A1 - Aqueous formulations of dicamba - Google Patents [patents.google.com]

- 9. CN105218322A - A kind of synthetic method of this compound ethyl ester - Google Patents [patents.google.com]

- 10. awsjournal.org [awsjournal.org]

- 11. Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. patents.justia.com [patents.justia.com]

Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science

Introduction

3,5-Dimethoxybenzoic Acid (DMBA) is a versatile aromatic carboxylic acid that serves as a crucial building block and functional component in the fields of material science and polymer development.[1][2] Its rigid benzene core, coupled with the reactive carboxylic acid group and two methoxy groups at the meta positions, allows for its incorporation into a variety of macromolecular structures. These methoxy groups can also be demethylated to yield hydroxyl groups, providing further avenues for polymerization and functionalization. In material science, DMBA is primarily utilized to enhance the thermal stability and mechanical properties of polymers and resins.[3] Its derivatives are fundamental in the synthesis of specialized polymers, most notably dendrimers, where it acts as a branching unit to create highly complex, three-dimensional architectures.

Key Applications

-

Dendrimer Synthesis: The structural scaffold of DMBA is ideal for creating dendrons and dendrimers. After converting the methoxy groups to hydroxyls (creating 3,5-dihydroxybenzoic acid), the molecule possesses three reactive sites: two hydroxyls and one carboxylic acid. This AB2-type monomer is a classic building block for divergent or convergent dendrimer synthesis, enabling the construction of highly branched, monodisperse macromolecules with tailored surface functionalities.[4][5][6] These dendrimers are explored for applications in drug delivery, catalysis, and nanotechnology.

-

High-Performance Polymers: DMBA can be incorporated into polyesters, polyamides, and other resins.[3] The rigid aromatic ring contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymer. The regular substitution pattern can lead to materials with increased crystallinity and mechanical strength.

-

Ligand for Metal Complexes: The carboxylic acid group of DMBA can act as a ligand to coordinate with metal ions. This property is used to synthesize lanthanide complexes and other organometallic materials that may exhibit unique optical, electronic, or magnetic properties.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][3] |

| Molecular Weight | 182.17 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 178-185 °C | [3][7] |

| Purity (Typical) | ≥ 97-99% | [3][7] |

| CAS Number | 1132-21-4 | [2][7] |

Table 2: Example Synthesis Data

| Reaction | Product | Yield | Conditions | Source(s) |

| Methylation | This compound | 98% | Reactant: 3,5-Dihydroxybenzoic Acid; Reagents: Dimethyl sulfate, K₂CO₃; Solvent: Acetone; Temp: 55 °C | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This protocol describes the methylation of 3,5-dihydroxybenzoic acid to produce this compound with a high yield.[9]

Materials:

-

3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)

-

Acetone (20 mL)

-

Potassium carbonate (4.14 g, 30 mmol)

-

Dimethyl sulfate (3.5 mL)

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

-

100 mL single-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

Procedure:

-

Add 3,5-dihydroxybenzoic acid (1.54 g) to the 100 mL flask and dissolve it in 20 mL of acetone.

-

At room temperature, add potassium carbonate (4.14 g) to the solution with stirring.

-

Carefully add dimethyl sulfate (3.5 mL) dropwise to the mixture.

-

Heat the reaction mixture to 55 °C and allow it to reflux overnight under constant stirring.

-

After the reaction is complete, cool the flask and concentrate the mixture under reduced pressure to remove the acetone.

-

Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% sodium hydroxide solution.

-

Heat the basic solution to 75 °C for 4 hours to ensure complete hydrolysis of any ester byproducts.

-

Cool the system to room temperature.

-

Neutralize the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 6. A large amount of white solid will precipitate.

-

Filter the precipitate, wash it thoroughly with water, and dry it to obtain this compound (Expected yield: ~1.78 g, 98%).[9]

Protocol 2: Generalized Protocol for Divergent Dendrimer Synthesis (G1)

This protocol outlines a general, conceptual workflow for the first-generation (G1) synthesis of a polyester dendrimer using a 3,5-dihydroxybenzoic acid derivative as the branching monomer.

Materials:

-

Core molecule with at least two reactive groups (e.g., 1,4-butanediol)

-

3,5-Dihydroxybenzoic acid (branching monomer)

-

Activating agent for carboxylic acid (e.g., DCC/DPTS or conversion to acid chloride)

-

Anhydrous solvent (e.g., THF, DMF)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Activation of Monomer: Convert the carboxylic acid of 3,5-dihydroxybenzoic acid to a more reactive form. For example, react it with thionyl chloride to form the acid chloride. This step is critical for efficient esterification.

-

Core Reaction (G0 to G1):

-

Dissolve the core molecule (e.g., 1,4-butanediol) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Slowly add a stoichiometric excess of the activated 3,5-dihydroxybenzoic acid monomer to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

The activated carboxyl group of the monomer will react with the hydroxyl groups of the core, forming an ester linkage.

-

-

Workup and Purification:

-

Quench the reaction with a suitable reagent if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product (the G1 dendron attached to the core) using column chromatography or precipitation to remove unreacted monomer and byproducts.

-

-

Characterization: Confirm the structure and purity of the first-generation dendrimer using techniques like NMR, FT-IR, and Mass Spectrometry. The resulting structure will have peripheral hydroxyl groups ready for the next generation's growth.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Conceptual diagram of divergent dendrimer synthesis.

Caption: Workflow for preparing a polymer blend via solvent casting.

References

- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound 97 1132-21-4 [sigmaaldrich.com]

- 8. This compound | 1132-21-4 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Application Note

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of potent and selective anti-inflammatory agents with improved safety profiles. 3,5-Dimethoxybenzoic acid has emerged as a promising building block in medicinal chemistry for the synthesis of novel compounds with significant anti-inflammatory properties. Its rigid substituted phenyl ring provides a robust scaffold that can be readily functionalized to generate derivatives with diverse pharmacological activities. This document outlines the application of this compound in the development of anti-inflammatory drugs, providing detailed protocols for synthesis and biological evaluation, along with a summary of their activity.

Therapeutic Rationale

The 3,5-dimethoxy substitution pattern on the benzoic acid core is a key structural motif found in a variety of biologically active natural products and synthetic molecules. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. Derivatives of this compound have been shown to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways like the NLRP3 inflammasome and the production of cytokines such as TNF-α and various interleukins.

Featured Application: Synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives as Selective COX-2 Inhibitors

A notable application of a this compound-derived scaffold is in the synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives. These compounds have demonstrated potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[1] The synthesis involves a multi-step process starting from a precursor that can be derived from this compound. The resulting benzoxazole derivatives have shown significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some compounds exhibiting greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

Quantitative Data Summary

The anti-inflammatory activity of various derivatives synthesized using a 3,5-dimethoxyphenyl scaffold or structurally similar motifs is summarized below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives [1]

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| 3a | >100 | 0.71 | >140.84 |

| 3b | >100 | 0.11 | >909.09 |

| 3d | >100 | 0.08 | >1250 |

| 3g | >100 | 0.06 | >1666.67 |

| 3j | >100 | 0.15 | >666.67 |

| 3k | >100 | 0.12 | >833.33 |

| Celecoxib | 50 | 0.05 | 1000 |

Table 2: In Vivo Anti-inflammatory Activity of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives in Carrageenan-Induced Rat Paw Edema [1]

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| 3a | 10 | 70.45 |

| 3d | 10 | 84.09 |

| 3g | 10 | 79.54 |

| Ibuprofen | 10 | 65.90 |

Table 3: Anti-inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates in Carrageenan-Induced Rat Paw Edema [2][3]

| Compound | % Inhibition of Edema | % Inhibition of COX-2 |

| Ibuprofen Derivative (21) | 67 | 67 |

| Ibuprofen (Parent Drug) | 36 | 46 |

| Ketoprofen Derivative (16) | 91 | - |

| Ketoprofen Derivative (19) | - | 94 |

| Ketoprofen (Parent Drug) | 47 | 49 |

Experimental Protocols

Synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives

A general synthetic scheme for this class of compounds is outlined below. The initial step involves the synthesis of a benzoxazole core, which is then functionalized. The 3,5-dimethoxyphenyl moiety is introduced via the condensation of this compound (or its acid chloride) with an appropriate aminophenol derivative.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Wistar albino rats (150-200 g) are used.

-

Groups: Animals are divided into control, standard (e.g., ibuprofen), and test compound groups.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

Test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.

-

Procedure:

-

The enzyme is pre-incubated with the test compound or vehicle at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an ELISA kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.

-

Enzyme and Substrate: Soybean lipoxygenase is commonly used. Linoleic acid is the substrate.

-

Procedure:

-

The enzyme is incubated with the test compound or vehicle.

-

The reaction is initiated by adding linoleic acid.

-

The formation of the hydroperoxy-conjugated diene is measured spectrophotometrically at 234 nm.

-

-

Data Analysis: The IC₅₀ value is calculated similarly to the COX inhibition assay.

Modulation of Inflammatory Signaling Pathways

The effect of this compound derivatives on key inflammatory signaling pathways can be investigated using cell-based assays.

Protocol for NLRP3 Inflammasome Activation Assay:

-

Cell Line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs).

-

Procedure:

-

Cells are primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.

-

Cells are then treated with a second stimulus, such as nigericin or ATP, to activate the NLRP3 inflammasome.

-

Test compounds are added before or after the priming step to assess their inhibitory effect.

-

-

Readout: The levels of secreted IL-1β in the cell culture supernatant are measured by ELISA. Caspase-1 activity can also be measured.

Protocol for TNF-α and IL-6 Measurement by ELISA:

-

Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Cells are stimulated with LPS in the presence or absence of the test compounds.

-

After a defined incubation period, the cell culture supernatant is collected.

-

-

Readout: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory drug candidates. The dimethoxy-substituted phenyl ring serves as a key pharmacophoric element that can be incorporated into various heterocyclic systems to generate compounds with potent and selective inhibitory activity against key inflammatory targets. The favorable in vitro and in vivo activities of the N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives highlight the potential of this scaffold in developing new anti-inflammatory therapies with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the field of anti-inflammatory drug discovery.

References

- 1. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting common issues in 3,5-Dimethoxybenzoic Acid reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a white to off-white crystalline powder.[1] It is an aromatic carboxylic acid with two methoxy groups and one carboxyl group, which are the primary sites for its chemical reactions.[1] It is stable under normal laboratory conditions but should be stored in a cool, dry, and well-ventilated area.[1]

Q2: In which common organic solvents is this compound soluble?

Q3: I am having trouble with the Fischer esterification of this compound, resulting in low yields. What are the common causes and solutions?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. Several factors can be optimized to improve the yield:

-

Excess Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[5]

-

Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms, for instance with a Dean-Stark apparatus, can significantly improve the yield.

-

Catalyst: Ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in a sufficient amount.[5] In some cases, adding the catalyst at intervals can overcome its deactivation by water.[6]

-

Reaction Time and Temperature: While higher temperatures can increase the reaction rate, prolonged reaction times might be necessary to reach equilibrium. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][6]

Q4: My amide coupling reaction between this compound and an aniline derivative is sluggish and incomplete. How can I troubleshoot this?

Amide coupling with anilines, especially electron-deficient ones, can be challenging. Here are some troubleshooting steps:

-

Coupling Reagents: Standard reagents like EDC/HOBt may not be sufficient. The addition of DMAP as a catalyst can significantly improve the reaction rate and yield.[7]

-

Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are commonly used.

-

Steric Hindrance: If either the acid or the aniline is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times.

-

Alternative Activation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine can be a more effective method for difficult couplings.

Q5: Are there any common side reactions to be aware of when working with this compound?

The methoxy groups on the aromatic ring are generally stable, but under certain conditions, they can undergo demethylation. This is more likely to occur under harsh acidic conditions (e.g., with strong Lewis acids or hydrobromic acid) or with certain demethylating agents.[8] This can lead to the formation of hydroxylated byproducts.

Data Presentation

Table 1: Fischer Esterification of Substituted Benzoic Acids - Reaction Conditions and Yields

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | 130 | 15 (Microwave) | High (not specified) | [6] |

| 4-Fluoro-3-nitrobenzoic Acid | Methanol | H₂SO₄ | 130 | 15 (Microwave) | 77 | [6] |

| 4-Fluoro-3-nitrobenzoic Acid | n-Butanol | H₂SO₄ | 130 | 15 (Microwave) | Optimal (not specified) | [6] |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 60+ | ~90 | [9] |

| This compound | Ethanol | H₂SO₄ | Boiling | 20-30 | Not specified | [9] |

Table 2: Solubility of 3,4-Dimethoxybenzoic Acid in Various Solvents at 25°C

Note: This data is for 3,4-dimethoxybenzoic acid and serves as an estimate for the solubility of this compound.

| Solvent | Molar Solubility (mol/L) | Reference |

| Methanol | Data not available | [10] |

| Ethanol | Data not available | [10] |

| Ethyl Acetate | Data not available | [10] |

| Chloroform | Data not available | [2] |

| Water | 0.00320 | [10] |

Experimental Protocols

Protocol 1: Fischer Esterification of this compound to Ethyl 3,5-Dimethoxybenzoate